Retusamine
Overview
Description
Retusamine is a natural product derived from the herbs of Crotalaria pallida . It is classified as a pyrrolizidine alkaloid .
Molecular Structure Analysis
Retusamine has a molecular formula of C19H25NO7 . Its exact mass is 380.17 and its molecular weight is 380.410 . The elemental composition includes Carbon (59.99%), Hydrogen (6.89%), Nitrogen (3.68%), and Oxygen (29.44%) .
Physical And Chemical Properties Analysis
Retusamine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Alkaloid Composition and Phytochemistry
- Alkaloid Content in Crotalaria retusa L.: Research has identified retusamine as one of the alkaloids present in Crotalaria retusa L., alongside other alkaloids such as monocrotaline and retronecine N-oxide. The study highlights the varied composition of alkaloids in different specimens of the plant, including the identification of retusamine (Culvenor & Smith, 1957).
Pharmacological and Medicinal Applications
- Anti-Diabetic Potential: The leaves of Sida rhombifolia ssp. retusa have been investigated for their in vitro amylase inhibitory activity, indicating potential applications in managing carbohydrate metabolism and diabetes (Poojari et al., 2009).
- Ethno-Medicinal Uses and Toxicity Knowledge: Crotalaria retusa L. has been studied for its uses in traditional medicine, particularly for treating infectious and psychotropic diseases. However, a lack of awareness about the plant's potential toxicity among herbalists and traditional healers has been noted (Rouamba et al., 2018).
Antioxidant and Anti-Inflammatory Properties
- Antioxidant Activity in Sida rhombifolia: The ethanol extract of Sida rhombifolia ssp. retusa has been evaluated for its antioxidant capacity. This includes the plant's potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting its role as a natural source of antioxidants (Dhalwal et al., 2007).
Hypoglycemic and Hypolipidemic Effects
- Effects in Diabetic Induced Animals: The study of Sida rhombifolia ssp. retusa extract in diabetic induced animals has shown promising results in reducing plasma glucose levels and demonstrating hypolipidemic effects, supporting its traditional use in diabetes treatment (Dhalwal et al., 2010).
Potential for Development of Biopharmaceutical Products
- Phytochemical Profiles and Biological Activities: Crotalaria retusa L. has been evaluated for its α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. This suggests its potential for developing novel biopharmaceutical, nutraceutical, and cosmetical products (Sinan et al., 2020).
Anti-Diabetic and Glycemic Regulation Effects
- Glycemic Effects in Rats: An aqueous extract of Crotalaria retusa L. showed hypoglycemic and antihyperglycemic properties in normoglycemic and glucose-overloaded rats. This supports the traditional medicinal use of this plant for diabetes treatment (Goh et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNHSZHGPQSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988530 | |
Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retusamine | |
CAS RN |
6883-16-5 | |
Record name | Retusamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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